

# physicochemical properties of 1,2-Difluoro-4,5-dinitrobenzene

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## Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

Cat. No.: B1590526

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An In-Depth Technical Guide to **1,2-Difluoro-4,5-dinitrobenzene**

## Introduction

**1,2-Difluoro-4,5-dinitrobenzene** (DFDNB) is a highly functionalized aromatic compound of significant interest in contemporary chemical research and materials science. Characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent nitro groups, its unique electronic and structural properties make it a versatile building block. The fluorine atoms are strongly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro groups, a feature that researchers have exploited extensively.<sup>[1]</sup> This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physicochemical properties, reactivity, applications, and handling of DFDNB. Its utility spans from the synthesis of complex heterocyclic molecules for medicinal applications to its emerging role as a high-performance, insensitive energetic material.<sup>[1][2]</sup>

## Physicochemical Properties

The fundamental physical and chemical characteristics of **1,2-Difluoro-4,5-dinitrobenzene** are crucial for its application in synthesis and materials design. These properties dictate its solubility, reactivity, and handling requirements.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>2</sub> F <sub>2</sub> N <sub>2</sub> O <sub>4</sub> | [3][4][5] |
| Molecular Weight  | 204.09 g/mol   | [3][4][6] |
| Appearance        | Light yellow powder/solid  | [7][8]    |
| Density           | 1.7 ± 0.1 g/cm <sup>3</sup> (Predicted)                                    | [4][5]    |
| Boiling Point     | 337.0 ± 37.0 °C at 760 mmHg (Predicted)                                    | [4][5]    |
| Flash Point       | 157.6 ± 26.5 °C (Predicted)  | [4][5]    |
| LogP              | 1.25   | [4][5]    |
| Vapor Pressure    | 0.0 ± 0.7 mmHg at 25°C   | [4]       |
| CAS Number        | 85686-97-1   | [3][4][6] |

## Solubility Profile

The solubility of DFDNB is a critical parameter for its purification and reaction optimization. While generally having low solubility in water, its behavior in organic solvents has been systematically studied. A detailed investigation determined the solubility of DFDNB in 16 different pure solvents at temperatures ranging from 293.15 K to 333.15 K.[9] Further studies have explored its solubility in binary solvent systems, such as ethanol-water mixtures, revealing a strong positive temperature dependence and significant cosolvent effects.[2] In these mixtures, solubility increases sharply with a higher fraction of ethanol.[2] This comprehensive solubility data is invaluable for designing efficient crystallization and purification processes.[2] [9]

## Reactivity and Chemical Behavior

The chemical behavior of DFDNB is dominated by the high reactivity of its fluorine atoms in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The two electron-withdrawing nitro groups strongly activate the C-F bonds, making them excellent leaving groups.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

In reactions with nucleophiles, the fluorine atoms are invariably displaced in preference to the nitro groups.<sup>[10]</sup> This predictable reactivity makes DFDNB an ideal scaffold for sequential substitutions, allowing for the controlled synthesis of complex molecules.<sup>[1]</sup>

Common nucleophiles include primary and secondary amines, which react readily in polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol (EtOH).<sup>[10]</sup> For instance, reacting DFDNB with amines such as dimethylamine or triethylamine leads to the formation of mono- or di-substituted amino-dinitrobenzene derivatives.

Caption: General S<sub>N</sub>Ar reaction of DFDNB with a nucleophile.

This selective reactivity has been harnessed to create building blocks for porous supramolecular networks and to synthesize complex, medically active heterocycles like phenazines.<sup>[1][10]</sup>

## Key Applications

The unique properties of DFDNB have led to its use in diverse scientific fields, from materials science to defense technology.

### Supramolecular Chemistry and Functional Materials

DFDNB is a valuable precursor in supramolecular chemistry.<sup>[3]</sup> Its ability to undergo sequential S<sub>N</sub>Ar reactions allows for the construction of elaborate molecular architectures.<sup>[1]</sup> By reacting DFDNB with various linker molecules, such as diamines, researchers can create molecular building blocks for porous supramolecular networks, which have potential applications in gas storage and separation.<sup>[10]</sup>

### Drug Development and Heterocyclic Synthesis

The activated nature of DFDNB makes it a key starting material for synthesizing complex heterocyclic compounds. It reacts with 1,2-disubstituted amines, alcohols, and thiols to form N-heteroacenes, phenoxazines, and phenothiazines, which are important scaffolds in medicinal chemistry.<sup>[1]</sup>

### Insensitive High-Energy Materials

A significant application of DFDNB is as a melt-cast explosive carrier.[2][9] It offers superior detonation performance ( $D = 6786 \text{ m}\cdot\text{s}^{-1}$ ,  $p = 21.5 \text{ GPa}$ ) combined with excellent thermal stability (decomposition temperature  $> 673.15 \text{ K}$ ) and low mechanical sensitivity.[2] These properties make it a promising and safer alternative to traditional explosives like trinitrotoluene (TNT), which poses risks due to its high toxicity and mechanical sensitivity.[2]

## Experimental Protocol: Nucleophilic Substitution with an Amine

This section provides a representative protocol for the monosubstitution of DFDNB with an amine, based on methodologies described in the literature.[1]

Objective: To synthesize 2-(Dialkylamino)-4,5-dinitrofluorobenzene via  $\text{S}_{\text{N}}\text{Ar}$  reaction.

Materials:

- **1,2-Difluoro-4,5-dinitrobenzene (DFDNB)**
- Secondary amine (e.g., Dimethylamine) or Triethylamine
- Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)
- Base (if using an amine salt): Triethylamine ( $\text{Et}_3\text{N}$ ) or Hünig's base
- Dilute aqueous HCl
- Dichloromethane (DCM)
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **1,2-Difluoro-4,5-dinitrobenzene** (1.0 eq) in the chosen solvent (e.g., DMF, 20 mL).

- **Addition of Reagents:** Add the amine (1.0-1.2 eq) and a suitable base (e.g., Et<sub>3</sub>N, 1.0 eq) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature or heat to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to complete.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dilute aqueous HCl and water.
- **Extraction:** Extract the aqueous layer multiple times with dichloromethane (DCM).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Caption: Workflow for the synthesis of an amino-substituted DFDNB derivative.

## Safety and Handling

**1,2-Difluoro-4,5-dinitrobenzene** is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazard Identification:** The compound is classified as acutely toxic. It is fatal if swallowed, in contact with skin, or if inhaled.<sup>[6]</sup><sup>[11]</sup> It also causes skin and serious eye irritation.<sup>[6]</sup>
- **Precautionary Measures:**
  - **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood.<sup>[11]</sup>
  - **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.<sup>[11]</sup>
  - **Handling:** Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using

this product.<sup>[11]</sup>

- Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.<sup>[11]</sup>
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.<sup>[11]</sup>

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